4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride

Description

Chemical Identity and Structural Significance

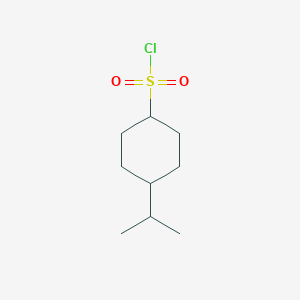

The molecular formula of 4-(propan-2-yl)cyclohexane-1-sulfonyl chloride is C₉H₁₇ClO₂S , with a molecular weight of 224.75 g/mol . Its structure consists of a cyclohexane ring substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl) and at the 4-position with an isopropyl group (-C₃H₇). The chair conformation of the cyclohexane ring minimizes steric strain, while the equatorial orientation of the sulfonyl chloride group enhances its accessibility for nucleophilic substitution reactions.

| Property | Value |

|---|---|

| CAS Number | 1343941-30-9 |

| Molecular Formula | C₉H₁₇ClO₂S |

| Molecular Weight | 224.75 g/mol |

| SMILES Code | O=S(C1CCC(C(C)C)CC1)(Cl)=O |

The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, enabling reactions with amines, alcohols, and Grignard reagents to form sulfonamides, sulfonate esters, and thioethers, respectively. The isopropyl group introduces steric hindrance, which can modulate reaction kinetics and regioselectivity in synthetic pathways.

Historical Development in Sulfonyl Chloride Chemistry

Sulfonyl chlorides emerged as pivotal reagents in the early 20th century, with sulfuryl chloride (SO₂Cl₂) serving as a foundational chlorinating agent. Traditional synthesis routes for sulfonyl chlorides involved the reaction of thiols with chlorine gas or sulfuryl chloride, as exemplified by the synthesis of p-toluenesulfonyl chloride from toluene and chlorosulfonic acid. However, these methods often required harsh conditions and produced hazardous byproducts.

Advancements in the mid-2000s introduced catalytic systems for sulfonyl chloride synthesis. For instance, Bahrami et al. demonstrated the oxidative chlorination of thiols using hydrogen peroxide and zirconium chloride (ZrCl₄), achieving yields exceeding 90% at room temperature. This methodology was later adapted for cyclohexane-derived sulfonyl chlorides, including 4-(propan-2-yl)cyclohexane-1-sulfonyl chloride, by optimizing solvent systems and reaction times. Industrial-scale production further evolved with crystallographic techniques to isolate high-purity products, as evidenced by patents describing controlled crystallization at -10°C to 30°C.

Role in Contemporary Organosulfur Compound Research

In modern research, 4-(propan-2-yl)cyclohexane-1-sulfonyl chloride is leveraged for its versatility in generating sulfonamide derivatives. For example, Veisi et al. utilized analogous sulfonyl chlorides to synthesize quinazoline sulfonamides, achieving 72–96% yields via sodium hydride-mediated coupling. These derivatives exhibit bioactivity in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents.

Recent studies also explore the compound’s utility in materials science. Its sulfonyl chloride group facilitates surface functionalization of polymers and nanoparticles, enhancing interfacial interactions in composite materials. Additionally, the isopropyl group’s hydrophobicity makes it a candidate for designing lipid-soluble prodrugs or surfactants.

Ongoing innovations focus on green chemistry applications. Researchers have replaced traditional chlorinating agents with sodium hypochlorite (NaClO) in aqueous media, reducing environmental impact while maintaining high efficiency. These developments underscore the compound’s enduring relevance in advancing sustainable synthetic methodologies.

Propriétés

Formule moléculaire |

C9H17ClO2S |

|---|---|

Poids moléculaire |

224.75 g/mol |

Nom IUPAC |

4-propan-2-ylcyclohexane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H17ClO2S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h7-9H,3-6H2,1-2H3 |

Clé InChI |

INBQFYGUEBBRRX-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1CCC(CC1)S(=O)(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Sulfonation of Cyclohexane Derivatives

The synthesis of 4-(propan-2-yl)cyclohexane-1-sulfonyl chloride typically begins with the sulfonation of a substituted cyclohexane precursor. A common approach involves reacting 4-isopropylcyclohexanol with chlorosulfonic acid (HSO₃Cl) under anhydrous conditions at 0–5°C. This step introduces the sulfonic acid group (-SO₃H) at the 1-position of the cyclohexane ring. The reaction is often conducted in dichloromethane (DCM) to stabilize intermediates, followed by careful quenching with ice-cold hydrochloric acid to isolate the sulfonic acid intermediate.

- Temperature: 0–5°C (prevents side reactions)

- Solvent: Dichloromethane or ethyl acetate

- Stoichiometry: 1:1 molar ratio of cyclohexanol to HSO₃Cl.

Chlorination of Sulfonic Acid Intermediates

The sulfonic acid intermediate is subsequently converted to the sulfonyl chloride via chlorination. Two primary methods are employed:

a. Thionyl Chloride (SOCl₂) Method

Heating the sulfonic acid with excess SOCl₂ at 60–70°C for 6–8 hours yields the sulfonyl chloride. This method achieves ~85% purity, requiring fractional distillation for further refinement.

b. Phosphorus Pentachloride (PCl₅) Method

Using PCl₅ as the chlorinating agent at 40–50°C in DCM provides higher yields (up to 90%) but generates corrosive byproducts (e.g., POCl₃), necessitating rigorous purification.

| Chlorination Method | Reagents | Yield | Purity |

|---|---|---|---|

| SOCl₂ | Excess SOCl₂, DCM | 78–85% | 85% |

| PCl₅ | PCl₅, DCM | 85–90% | 92% |

Alternative Routes via Sodium Sulfinates

Recent advancements utilize sodium sulfinates (RSO₂Na) as intermediates. For example, sodium 4-(propan-2-yl)cyclohexane-1-sulfinate is synthesized via radical decarboxylation of Barton esters followed by oxidation with RuCl₃. Subsequent treatment with chlorine gas (Cl₂) in aqueous HCl at 0°C converts the sulfinate to the sulfonyl chloride with 73% yield.

Industrial-Scale Optimization

Industrial protocols emphasize cost efficiency and safety:

- Continuous Flow Reactors: Enable precise temperature control during sulfonation, reducing decomposition.

- Solvent Recycling: Dichloromethane is recovered via distillation, minimizing waste.

- Catalytic Additives: Pyridine (1–2 mol%) neutralizes HCl byproducts, improving reaction kinetics.

Stereochemical Considerations

The bulky isopropyl group at the 4-position introduces steric hindrance, influencing regioselectivity during sulfonation. Computational studies suggest that sulfonation favors the equatorial position due to reduced torsional strain.

Analytical Characterization

Final products are validated using:

- ¹H/¹³C NMR: Confirms cyclohexane ring substitution (δ 1.2–1.5 ppm for isopropyl protons).

- FT-IR: Identifies S=O stretches at 1365 cm⁻¹ and 1173 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z 224.75 (C₉H₁₇ClO₂S).

Challenges and Limitations

- Hydrolysis Sensitivity: The sulfonyl chloride group readily hydrolyzes in humid conditions, requiring anhydrous storage.

- Byproduct Formation: Over-chlorination can occur at elevated temperatures, necessitating strict stoichiometric control.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation reactions.

Applications De Recherche Scientifique

4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biological Studies: In the preparation of sulfonamide-based inhibitors for enzyme studies.

Material Science: In the modification of polymers and the synthesis of functional materials.

Mécanisme D'action

The mechanism of action of 4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparaison Avec Des Composés Similaires

Key Observations :

- Backbone Differences : The cyclohexane derivatives (target compound and 4-methoxy analog) exhibit conformational flexibility, while the benzene-based compound () has a rigid aromatic ring.

- Substituent Effects : The isopropyl group in the target compound increases steric hindrance compared to the smaller methoxy group in the cyclohexane analog.

2.2 Reactivity and Stability

- Electrophilicity :

- The benzene-based sulfonyl chloride () benefits from conjugation between the sulfonyl group and the aromatic ring, enhancing electrophilicity at the sulfur center. This makes it more reactive toward nucleophiles (e.g., amines, alcohols) compared to cyclohexane analogs .

- In the cyclohexane derivatives, the absence of aromatic conjugation reduces electrophilicity. However, the electron-donating methoxy group in 4-methoxycyclohexane-1-sulfonyl chloride further deactivates the sulfonyl chloride, making it less reactive than the target compound .

2.3 Solubility and Physical Properties

- Polarity: The methoxy-substituted cyclohexane derivative (C₇H₁₃ClO₃S) is more polar due to the -OCH₃ group, enhancing solubility in polar solvents like acetone or methanol. The target compound (C₉H₁₇ClO₂S) and benzene analog (C₉H₁₁ClO₂S) are less polar, favoring solubility in hydrophobic solvents like dichloromethane or toluene .

- Melting/Boiling Points :

- Benzene derivatives generally exhibit higher melting points due to crystalline packing facilitated by aromatic stacking.

Activité Biologique

4-(Propan-2-yl)cyclohexane-1-sulfonyl chloride, also known as sulfonyldicyclohexane, is a sulfonyl chloride compound characterized by its unique cyclohexane ring structure. This compound has garnered attention due to its potential biological activities, particularly in the development of enzyme inhibitors and antibacterial agents. This article explores the biological activity of this compound, detailing its synthesis, reactivity, and applications in medicinal chemistry.

- Molecular Formula : C₉H₁₇ClO₂S

- Molecular Weight : Approximately 224.75 g/mol

- Functional Groups : Sulfonyl chloride (-SO₂Cl), isopropyl group (-C₃H₇)

The electrophilic nature of sulfonyldicyclohexane allows it to participate in various chemical reactions, making it a versatile intermediate for synthesizing biologically active molecules.

Antibacterial Properties

Sulfonyldicyclohexane has shown potential as an antibacterial agent. Compounds with similar structures are known for their efficacy against various bacterial strains. The sulfonamide derivatives of sulfonyldicyclohexane exhibit significant antibacterial properties that are utilized in therapeutic applications. The mechanism often involves the inhibition of bacterial enzymes, which is crucial for bacterial growth and replication .

Enzyme Inhibition

The compound's reactivity as an electrophile makes it a promising candidate for developing enzyme inhibitors. Research indicates that sulfonyldicyclohexane can be modified to create derivatives with enhanced inhibitory effects against specific enzymes, such as lysyl oxidase (LOX), which plays a role in cancer progression .

Comparative Analysis of Related Compounds

The following table compares sulfonyldicyclohexane with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(Propan-2-yl)benzenesulfonyl chloride | Contains a benzene ring instead of a cyclohexane ring | Aromatic nature affects reactivity and stability |

| 4-(Propan-2-yl)cyclohexane-1-sulfonic acid | Oxidized form of the sulfonyl chloride | Exhibits different acidity properties |

| 4-(Propan-2-yl)cyclohexane-1-sulfonamide | Product of reaction with amines | Displays biological activity as an antibiotic |

Uniqueness : The cyclohexane ring structure imparts distinct steric and electronic properties compared to aromatic sulfonyl chlorides, influencing its reactivity and selectivity.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of sulfonyldicyclohexane exhibited significant antimicrobial effects against various pathogens, suggesting its potential use in treating infections .

- Inhibition Studies : Inhibition assays have shown that compounds derived from sulfonyldicyclohexane can effectively inhibit LOX activity, which is critical in tumor growth regulation. Prolonged preincubation times increased enzyme inhibition potency significantly .

- Toxicity Assessments : Toxicity studies indicate that while some derivatives show promising biological activity, they also exhibit varying degrees of toxicity. It is essential to balance efficacy with safety profiles during drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-(propan-2-yl)cyclohexane-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation of 4-isopropylcyclohexane using chlorosulfonic acid, followed by purification via recrystallization or column chromatography. Yield optimization requires precise temperature control (0–5°C during sulfonation) and anhydrous conditions to minimize hydrolysis . Comparative studies with analogous sulfonyl chlorides (e.g., biphenylsulfonyl chloride ) suggest that steric hindrance from the isopropyl group may necessitate extended reaction times.

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., cyclohexane ring conformation and sulfonyl chloride group position).

- Mass Spectrometry (UHPLC-MS) : High-resolution MS validates molecular weight (e.g., observed m/z 218.70 ).

- Elemental Analysis : Ensures stoichiometric consistency (CHClOS).

Discrepancies in purity assessments may arise from residual solvents, necessitating complementary methods like Karl Fischer titration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to its hydrolytic release of HCl .

- Storage : Anhydrous conditions (desiccated, under nitrogen) prevent decomposition. Stability studies indicate degradation above 25°C .

Advanced Research Questions

Q. How does the steric and electronic environment of 4-(propan-2-yl)cyclohexane-1-sulfonyl chloride influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The isopropyl group introduces steric bulk, slowing reaction kinetics with bulky nucleophiles (e.g., tertiary amines). Kinetic studies in aprotic solvents (e.g., DMF) show enhanced reactivity compared to polar protic solvents due to reduced sulfonyl chloride hydrolysis. Competitive experiments with 3-chloro-4-methylbenzenesulfonyl chloride highlight electronic effects of substituents on electrophilicity.

Q. How can contradictory solubility data in different solvents be resolved?

- Methodological Answer : Solubility contradictions (e.g., high in dichloromethane vs. low in hexane) arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility profiling via gravimetric analysis under controlled humidity and temperature is recommended. Computational modeling (e.g., COSMO-RS) can predict solvent-solute interactions, aligning empirical data with theoretical models .

Q. What strategies stabilize 4-(propan-2-yl)cyclohexane-1-sulfonyl chloride in aqueous reaction media for protein conjugation studies?

- Methodological Answer : Stabilization involves:

- Buffered Systems : Phosphate buffers (pH 7–8) minimize hydrolysis while enabling sulfonamide bond formation with lysine residues.

- Co-solvents : DMSO or acetonitrile (10–20% v/v) improve solubility without denaturing proteins.

- Kinetic Monitoring : Real-time UV-Vis spectroscopy tracks sulfonyl chloride consumption (λ~260 nm) .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies, and how are they addressed?

- Methodological Answer : Challenges include:

- Polymorphism : Slow vapor diffusion (e.g., ether into chloroform) yields single crystals.

- Disorder : The isopropyl group may exhibit rotational disorder, requiring low-temperature (100 K) data collection.

- Refinement : SHELXL-2018 resolves anisotropic displacement parameters, with Hirshfeld surface analysis validating intermolecular interactions.

Q. How does this compound compare to aryl sulfonyl chlorides in fragment-based drug discovery?

- Methodological Answer : Cyclohexane-based sulfonyl chlorides offer conformational rigidity, enhancing binding specificity in fragment libraries. In protein-protein interaction stabilizer studies, they outperform aryl analogs (e.g., 4-biphenylsulfonyl chloride ) in solubility but require optimized stoichiometry to avoid aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.